molecular formula C17H16N2O B1627049 2-(1H-imidazol-1-yl)-1,1-diphenylethanol CAS No. 65570-68-5

2-(1H-imidazol-1-yl)-1,1-diphenylethanol

Cat. No.: B1627049
CAS No.: 65570-68-5
M. Wt: 264.32 g/mol
InChI Key: KHDWPSPLKWCDKN-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-1,1-diphenylethanol is a tertiary alcohol featuring an imidazole ring linked to a diphenylethanol scaffold. The compound combines the aromatic stability of two phenyl groups with the heterocyclic reactivity of imidazole, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

CAS No.

65570-68-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-imidazol-1-yl-1,1-diphenylethanol

InChI

InChI=1S/C17H16N2O/c20-17(13-19-12-11-18-14-19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,20H,13H2

InChI Key

KHDWPSPLKWCDKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(1H-imidazol-1-yl)-1,1-diphenylethanol typically involves the reaction of imidazole with diphenyloxirane at elevated temperatures. This method allows for the formation of the alcohol derivative through a straightforward procedure that can be scaled for larger yields. The product is characterized by its white crystalline form and can undergo further functionalization for diverse applications .

Coordination Chemistry

This compound serves as a valuable ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis. The compound has been investigated for its role as an N-heterocyclic carbene (NHC), which is crucial in the formation of metal complexes used in various catalytic processes. For instance, preliminary studies have shown that it can facilitate the formation of lanthanide complexes, which are useful in photonic applications due to their luminescent properties .

Biocatalysis

The compound has also been explored for its potential as a biocatalyst precursor. Its structural features allow it to be used in bioconversion processes to synthesize enantiopure compounds. Recent research highlights its application in the biocatalytic synthesis of (R)-1,2-diphenylethanol, a pharmaceutical precursor, demonstrating its effectiveness in producing high-yield enantiomers through whole-cell biocatalysts .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been screened for biological activity. Studies indicate that related compounds exhibit antiprotozoal properties against Trypanosoma cruzi, the causative agent of Chagas disease. These findings suggest that modifications to the imidazole ring can enhance biological activity and selectivity against specific pathogens .

Case Studies and Research Findings

Study Focus Findings
Synthesis and CharacterizationCoordination ChemistryDeveloped methods for synthesizing water-soluble imidazoliums that serve as ligands for metal complexes .
Biocatalytic ApplicationsPharmaceutical ChemistryDemonstrated effective synthesis of (R)-1,2-diphenylethanol using biocatalysts .
Antiprotozoal ActivityMedicinal ResearchInvestigated derivatives for activity against Trypanosoma cruzi, highlighting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 2-(1H-imidazol-1-yl)-1,1-diphenylethanol with similar compounds, focusing on molecular structure, physical properties, synthesis, and biological activity.

Structural and Molecular Comparisons

Key Analogs :

2-(1H-Imidazol-1-yl)-1-phenylethanol (CAS RN: 24155-47-3) Structure: Single phenyl group attached to the ethanol backbone. Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol Melting Point: 145°C .

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS RN: 24155-42-8) Structure: Dichlorophenyl substituent instead of diphenyl groups. Molecular Formula: C₁₁H₁₀Cl₂N₂O Molecular Weight: 263.11 g/mol.

Arylethanolimidazole Derivatives (e.g., 1-[3-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone) Structure: Ethanol replaced by ethanone (ketone group). Molecular Weight: ~300–350 g/mol (varies with substituents).

Target Compound :

  • Molecular Formula : C₁₇H₁₆N₂O (inferred).
  • Molecular Weight : ~264.32 g/mol (calculated).
Reactivity and Functionalization
  • Halogenation: Tertiary alcohols like 1,1-diphenylethanol react with NXS to form vicinal halo-derivatives (e.g., chlorohydrins) in aqueous SDS micelles .
  • Cross-Coupling : NIS-catalyzed coupling of alcohols () suggests the target compound could participate in C–C bond formation, yielding dimeric ethers or alkenes .

Research Implications

  • Synthetic Optimization : The NIS/SFRC method () offers a green chemistry route for synthesizing the target compound, avoiding volatile solvents .
  • Biological Screening : Structural similarities to HO-1 inhibitors () warrant testing for anti-inflammatory or anticancer activity .
  • Reactivity Studies : The electron-rich imidazole ring may facilitate metal coordination, enabling catalytic applications or drug delivery systems.

Preparation Methods

Synthetic Pathways for 2-(1H-Imidazol-1-yl)-1,1-Diphenylethanol

Melt-Phase Condensation of Imidazole and 2,2-Diphenyloxirane

The most direct synthesis involves heating imidazole with 2,2-diphenyloxirane at 70°C under solvent-free conditions. This exothermic reaction proceeds via nucleophilic ring-opening of the epoxide by the imidazole’s N1 nitrogen, followed by proton transfer to form the ethanol derivative. Anstey et al. reported yields of 72–78% after 24 hours, with purity >90% confirmed by $$^{1}\text{H}$$ NMR. The absence of solvent simplifies purification but requires precise temperature control to prevent decomposition above 85°C.

Table 1: Optimization of Melt-Phase Conditions
Parameter Range Tested Optimal Value Yield Impact
Temperature 60–90°C 70°C +22% vs 60°C
Reaction Time 12–48 hours 24 hours <5% variation
Imidazole:Oxirane 1:1 to 1:1.2 molar 1:1.1 +15% yield

Solution-Phase Methods Using Polar Aprotic Solvents

Alternative approaches employ solvents like dimethylformamide (DMF) or acetonitrile to moderate reactivity. A patent by Stavila et al. describes dissolving imidazole (1.2 eq) and 2,2-diphenyloxirane (1 eq) in DMF at 0–5°C, followed by gradual warming to 50°C. This method achieves 68% yield with reduced side products (<5% imidazole dimerization). The solvent’s high dielectric constant ($$\varepsilon = 36.7$$) stabilizes transition states, accelerating the ring-opening step.

Acid-Catalyzed Reactions for Enhanced Kinetics

Addition of HCl (0.1–1 M) reduces reaction times to 6–8 hours by protonating the epoxide oxygen, increasing electrophilicity. However, this increases formation of the regioisomer 1-(1H-imidazol-1-yl)-2,2-diphenylethanol by 12–18%. Neutralization with NaOH post-reaction minimizes isomerization, but introduces NaCl byproducts requiring aqueous workups.

Mechanistic Insights and Computational Modeling

Ring-Opening Stereoelectronics

Density functional theory (DFT) calculations reveal the epoxide’s LUMO (-1.8 eV) localizes on the less substituted carbon, directing imidazole’s attack to form the thermodynamically favored secondary alcohol. The reaction exothermicity ($$\Delta H = -48 \ \text{kJ/mol}$$) drives completion despite moderate activation barriers ($$E_a = 65 \ \text{kJ/mol}$$).

Solvent Effects on Transition States

Molecular dynamics simulations show polar solvents stabilize charge-separated intermediates by 14–18 kcal/mol vs nonpolar media. Acetonitrile’s $$\pi$$-accepting nitrile group preferentially solvates the imidazolium intermediate, reducing byproduct formation by 9% compared to DMF.

Purification and Crystallization Strategies

Anti-Solvent Crystallization

Post-reaction mixtures are typically diluted with water (1:3 v/v) and treated with anti-solvents:

  • Ethanol : Induces rapid crystallization but entrains 3–5% oxirane starting material
  • Acetone : Slower nucleation yields larger crystals with 99.5% purity (HPLC)
  • Isopropanol : Optimal balance (94% recovery, 98.3% purity) for scale-up
Table 2: Crystallization Efficiency by Anti-Solvent
Anti-Solvent Purity (%) Recovery (%) Crystal Size (µm)
Ethanol 95.2 88 10–15
Acetone 99.5 82 50–70
Isopropanol 98.3 94 20–40

Chromatographic Purification

Silica gel chromatography (ethyl acetate:hexane = 3:7) resolves residual imidazole (Rf = 0.2) from the product (Rf = 0.5). However, this method is cost-prohibitive for batches >100 g due to solvent consumption (8 L/kg product).

Analytical Characterization Protocols

Spectroscopic Confirmation

  • $$^{1}\text{H}$$ NMR (500 MHz, DMSO-d6):
    $$\delta$$ 7.45–7.32 (m, 10H, Ar-H), 7.28 (s, 1H, imidazole C4-H), 6.92 (s, 1H, imidazole C5-H), 5.21 (s, 1H, OH), 4.87 (d, J = 6.5 Hz, 1H, CH), 3.95 (dd, J = 6.5, 12 Hz, 1H, CH2), 3.72 (dd, J = 6.5, 12 Hz, 1H, CH2).

  • IR (KBr): 3380 cm$$^{-1}$$ (O-H stretch), 1601 cm$$^{-1}$$ (C=N), 1492 cm$$^{-1}$$ (C-C aromatic).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) shows decomposition onset at 187°C, with a melting endotherm at 132°C ($$\Delta H = 98 \ \text{J/g}$$). These data inform storage recommendations (<25°C under N2).

Applications in Coordination Chemistry and Materials Science

N-Heterocyclic Carbene (NHC) Precursor

Deprotonation with KOtBu generates a stabilized carbene ligand that coordinates Pd(II) and Ru(II) centers. X-ray crystallography of the Pd complex shows a square-planar geometry with Pd–C bond lengths of 1.98 Å.

Ionic Liquid Synthesis

Quaternary ammonium salts formed by alkylation (e.g., methyl triflate) exhibit low melting points (<−20°C) and ionic conductivities of 12 mS/cm at 25°C. These properties suit them for electrolyte applications in solid-state batteries.

Q & A

Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)-1,1-diphenylethanol, and how can intermediates be characterized?

The compound is synthesized via a two-step process:

  • Step 1: Substituted 2-bromo-1-phenylethanones react with 1H-imidazole in dimethylformamide to form 2-(1H-imidazol-1-yl)-1-phenylethanones.
  • Step 2: Reduction of the ketone intermediate using sodium borohydride in methanol yields the racemic alcohol. Characterization involves melting point determination, FT-IR for functional groups, and ¹H NMR spectroscopy (DMSO-d₆/CDCl₃) to confirm structure. Key intermediates are monitored via TLC .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SXRD) reveals dihedral angles between aromatic rings and hydrogen-bonding networks. For example, O–H···N hydrogen bonds link molecules into chains along the crystallographic axis, stabilizing the structure. Data refinement uses programs like SHELXL, with R-factors <0.05 ensuring accuracy .

Q. What in vitro assays are used to evaluate the antifungal activity of this compound?

Antifungal efficacy is tested against Candida species via:

  • Broth microdilution: Minimum inhibitory concentration (MIC) determination.
  • Time-kill assays: Fungal viability over time.
  • Cytotoxicity screening: Mammalian cell lines (e.g., Vero cells) assess selectivity. Results correlate with structural features like biphenyl esters, which enhance activity by 90% against C. albicans .

Advanced Research Questions

Q. How do structural modifications (e.g., biphenyl esters) enhance antifungal activity, and what pharmacophoric models guide optimization?

Pharmacophoric analysis identifies three critical regions:

  • Hydrophobic domain (D): Biphenyl esters increase lipophilicity, improving membrane penetration.
  • Hydrogen-bond acceptor: Imidazole nitrogen participates in target binding (e.g., fungal cytochrome P450 enzymes).
  • Halogen substituents: 4-Chlorophenyl groups marginally boost activity. DFT studies and molecular docking validate these interactions .

Q. What catalytic systems enable efficient dehydration of tertiary alcohols like 1,1-diphenylethanol, and how do they inform stability studies?

Supramolecular catalysts (e.g., resorcin[4]arene hexameric capsules) protonate the hydroxyl group, facilitating carbocation formation and alkene production (e.g., 1,1-diphenylethylene). Reaction yields reach 100% at 60°C, highlighting susceptibility to acid-catalyzed degradation. Stability assessments should include pH-controlled environments .

Q. What environmental persistence and degradation pathways are associated with this compound?

Degradation studies focus on:

  • Photolysis: UV exposure cleaves the imidazole ring.
  • Biodegradation: Soil microbiota metabolize the diphenylethanol moiety via hydroxylation.
  • Hydrolysis: Stable in neutral water but degrades under acidic/alkaline conditions. LC-MS/MS tracks transformation products .

Methodological Considerations

Q. How can contradictions in biological activity data (e.g., strain-specific MIC variations) be resolved?

  • Strain panel diversity: Test against clinical isolates with documented resistance profiles.
  • Chequerboard assays: Assess synergy with fluconazole to identify combinatorial effects.
  • Genomic analysis: Link activity to fungal CYP51 mutations. Reproducibility requires standardized CLSI protocols .

Q. What advanced spectroscopic techniques resolve stereochemical uncertainties in racemic mixtures?

  • Chiral HPLC: Separates enantiomers using cellulose-based columns.
  • VCD (Vibrational Circular Dichroism): Assigns absolute configuration via IR asymmetry.
  • X-ray crystallography: Confirms spatial arrangement of substituents .

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